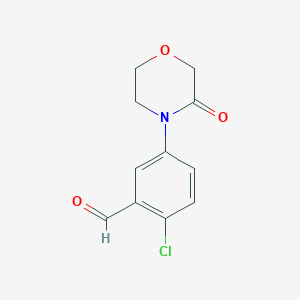

2-Chloro-5-(3-oxomorpholino)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO3 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

2-chloro-5-(3-oxomorpholin-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H10ClNO3/c12-10-2-1-9(5-8(10)6-14)13-3-4-16-7-11(13)15/h1-2,5-6H,3-4,7H2 |

InChI Key |

HDDUPZPHAOWESP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC(=C(C=C2)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 3 Oxomorpholino Benzaldehyde

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-chloro-5-(3-oxomorpholino)benzaldehyde reveals two primary disconnection points, leading to distinct synthetic strategies.

Strategies Involving Substituted Benzaldehyde (B42025) Derivatives

The most direct retrosynthetic disconnection breaks the C-N bond between the benzaldehyde ring and the 3-oxomorpholino moiety. This approach identifies a substituted benzaldehyde derivative as a key precursor. The primary precursor in this strategy would be 2,5-dichlorobenzaldehyde (B1346813) or a related di-halogenated benzaldehyde. The core challenge then becomes the selective introduction of the 3-oxomorpholino group at the C5 position.

Another viable precursor derived from this strategy is 2-chloro-5-fluorobenzaldehyde (B1362322) . The higher reactivity of the fluorine atom towards nucleophilic aromatic substitution compared to chlorine can offer a selective pathway for the introduction of the morpholine (B109124) ring.

Incorporation Pathways for the 3-Oxomorpholino Moiety

The second key component in the synthesis is the 3-oxomorpholino moiety. This lactam can be prepared through various methods, including the cyclization of N-(2-hydroxyethyl)glycine or the oxidation of morpholine. The incorporation of this moiety onto the aromatic ring is a critical step.

The retrosynthetic analysis points towards two main pathways for its introduction:

Nucleophilic Aromatic Substitution (SNA_r_): This involves the direct reaction of 3-oxomorpholine with an activated aryl halide, such as 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-nitrobenzaldehyde (B167295). The electron-withdrawing nature of the formyl or nitro group activates the ring towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Buchwald-Hartwig amination or the Ullmann condensation offer powerful tools for forming the C-N bond between the 3-oxomorpholine and the benzaldehyde ring. organic-chemistry.orgwikipedia.org

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised, combining classical and modern chemical transformations.

Multi-Step Synthesis from Readily Available Starting Materials

A common approach begins with a simple, commercially available substituted benzene (B151609) derivative, which is then functionalized in a stepwise manner.

The synthesis of the key benzaldehyde precursor often involves electrophilic aromatic substitution reactions.

Halogenation: Starting from a material like m-chlorotoluene, selective halogenation can introduce a second halogen at the desired position. Directing group effects are crucial for achieving the correct regiochemistry.

Formylation: The introduction of the aldehyde group can be achieved through various methods, including the Vilsmeier-Haack reaction, the Gattermann-Koch reaction, or by the oxidation of a corresponding benzyl (B1604629) alcohol or methyl group. rsc.org For instance, the formylation of 1,4-dichlorobenzene (B42874) can lead to 2,5-dichlorobenzaldehyde.

A plausible route to a key intermediate, 2-chloro-5-nitrobenzaldehyde, involves the nitration of 2-chlorobenzaldehyde (B119727). This intermediate is valuable because the nitro group can be subsequently reduced to an amine and converted to other functional groups, or it can activate the ring for nucleophilic substitution.

The final and most critical step is the attachment of the 3-oxomorpholino ring. Modern palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

Buchwald-Hartwig Amination: This reaction has become a cornerstone of C-N bond formation. organic-chemistry.orgwikipedia.org It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. In this context, 2,5-dichlorobenzaldehyde or 2-chloro-5-fluorobenzaldehyde would be reacted with 3-oxomorpholine. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) is critical for achieving high yields and depends on the specific substrates. nih.govunistra.frnih.gov

A representative reaction scheme is shown below:

Ullmann Condensation: A classical alternative to the Buchwald-Hartwig amination is the copper-catalyzed Ullmann condensation. This reaction typically requires harsher conditions (higher temperatures) than its palladium-catalyzed counterpart but can be effective for certain substrates. The reaction would involve heating 2,5-dichlorobenzaldehyde with 3-oxomorpholine in the presence of a copper catalyst (e.g., CuI, Cu₂O) and a base.

The table below summarizes potential catalyst systems for the crucial C-N coupling step.

| Coupling Reaction | Catalyst/Precursor | Ligand | Base | Solvent |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane |

| Ullmann Condensation | CuI or Cu₂O | (if any) | K₂CO₃, K₃PO₄ | DMF, DMSO |

Chemo- and Regioselective Synthesis Approaches

The construction of this compound necessitates precise control over the introduction and manipulation of functional groups on the benzene ring to achieve the desired substitution pattern. Chemo- and regioselectivity are, therefore, critical considerations in the synthetic design.

A plausible synthetic strategy involves the coupling of a pre-functionalized benzaldehyde derivative with 3-oxomorpholine. One such precursor is 2-chloro-5-aminobenzaldehyde. The synthesis of this intermediate itself requires regioselective reactions. For instance, the formylation of 4-chloroaniline (B138754) must be directed to the position ortho to the chloro group. This can be challenging as the amino group is a strong ortho-, para-director. However, under specific conditions, such as the Vilsmeier-Haack reaction, regiocontrol can be achieved.

Alternatively, starting from 2-amino-5-chlorobenzaldehyde, the challenge lies in the chemoselective reaction at the amino group without affecting the aldehyde functionality. chemicalbook.com The aldehyde group is susceptible to oxidation and other transformations, and protecting group strategies may be necessary. The selective N-acylation of the amino group with a suitable reagent, followed by intramolecular cyclization to form the morpholinone ring, is a potential route.

Another key aspect of regioselectivity arises during the potential synthesis of the benzaldehyde moiety via formylation of a substituted benzene ring. For instance, in a molecule already bearing a chloro and a morpholino or a precursor to the morpholino group, the site of formylation will be directed by the electronic properties of these substituents.

The table below illustrates the importance of regioselectivity in the synthesis of a key intermediate, 2-amino-5-chlorobenzaldehyde, from 4-chloroaniline.

| Reaction Step | Reagents and Conditions | Desired Product | Undesired Isomer(s) | Importance of Regioselectivity |

| Formylation of 4-chloroaniline | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-Chloro-5-aminobenzaldehyde | 4-Chloro-2-aminobenzaldehyde | Directs the aldehyde group to the desired position, avoiding the formation of isomeric impurities that are difficult to separate. |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to reduce environmental impact and enhance safety. humanjournals.com For the synthesis of this compound, several green chemistry principles can be applied.

The use of greener solvents is a primary consideration. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. rsc.orgdntb.gov.uanih.gov For instance, the acylation of anilines, a potential step in the synthesis, has been successfully carried out in aqueous media or under solvent-free conditions. tandfonline.comtandfonline.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. readarticle.orggoogle.comnih.gov This has been demonstrated in the synthesis of various benzaldehyde derivatives and in acylation reactions. acs.orgtandfonline.com The rapid heating provided by microwaves can lead to higher yields and cleaner reaction profiles.

Atom economy can be improved by choosing reactions that incorporate a high percentage of the starting materials into the final product. Catalytic reactions, particularly those that proceed with high efficiency, are inherently more atom-economical than stoichiometric processes.

The use of phase-transfer catalysis (PTC) can also contribute to a greener process by enabling the use of less hazardous solvents and facilitating the reaction between reagents in different phases, often with reduced waste generation. researchgate.netacsgcipr.orgphasetransfercatalysis.comresearchgate.nettandfonline.com

The following table summarizes the application of green chemistry principles to potential steps in the synthesis of the target compound.

| Synthetic Step | Green Chemistry Principle | Example Application |

| Acylation | Use of greener solvents | Performing the N-acylation of 2-chloro-5-aminobenzaldehyde in a deep eutectic solvent like [CholineCl][ZnCl2]3. rsc.org |

| Cyclization | Microwave-assisted synthesis | Utilizing microwave irradiation to accelerate the intramolecular cyclization to form the 3-oxomorpholine ring. |

| Coupling | Solvent-free reaction | Conducting the Buchwald-Hartwig amination of an aryl chloride with 3-oxomorpholine under solvent-free conditions. researchgate.net |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for the efficient and selective synthesis of this compound, enabling transformations that would be difficult or inefficient to achieve with classical stoichiometric reagents.

Transition metal catalysis, particularly with palladium, is highly relevant for the synthesis of this compound. The Buchwald-Hartwig amination is a key reaction for forming the C-N bond between the aryl chloride and the morpholinone nitrogen. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, making it suitable for complex molecules. rsc.org Modern catalyst systems, often employing bulky phosphine ligands, can effectively couple aryl chlorides, which are typically less reactive than bromides or iodides. researchgate.net

Palladium catalysis can also be employed for the formylation of an aryl halide precursor to introduce the benzaldehyde functionality. organic-chemistry.orgrsc.orgacs.orgorganic-chemistry.orgnih.gov For example, a palladium-catalyzed reaction using carbon monoxide or a CO surrogate can convert an aryl halide into the corresponding aldehyde under relatively mild conditions.

The table below outlines potential transition metal-catalyzed reactions in the synthesis of this compound.

| Reaction Type | Catalyst System | Substrates | Product |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Phosphine Ligand | 2,4-dichlorobenzaldehyde and 3-oxomorpholine | This compound |

| Palladium-Catalyzed Formylation | Pd(OAc)₂ / Ligand / CO source | 1,4-dichloro-2-(3-oxomorpholino)benzene | This compound |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis, often offering advantages in terms of cost, stability, and reduced metal contamination in the final product. While specific organocatalytic methods for the direct synthesis of this compound are not extensively reported, general organocatalytic transformations can be envisioned for key steps.

For instance, the acylation of the precursor amine could potentially be catalyzed by an organic base or a nucleophilic catalyst. Transamidation reactions, which involve the exchange of an amine on an amide, can also be facilitated by organocatalysts, providing an alternative route to the morpholinone moiety. nih.govacs.orgresearchgate.netorganic-chemistry.orgresearchgate.net Proline and its derivatives are known to catalyze a variety of reactions, including aldol (B89426) and Mannich reactions, and could potentially be adapted for specific bond formations in the synthesis.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of various parameters such as solvent, temperature, catalyst loading, and reaction time.

Microwave-assisted synthesis, as mentioned earlier, can dramatically reduce reaction times and improve yields. readarticle.orggoogle.comnih.govacs.orgtandfonline.com The choice of base in reactions like the Buchwald-Hartwig amination is also critical, with common bases including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The selection of the appropriate base can significantly impact the catalytic activity and the outcome of the reaction.

The choice of solvent can have a profound effect on reaction rates, selectivity, and yields. In the context of synthesizing this compound, solvent effects are particularly important in steps involving nucleophilic aromatic substitution (SNA) and catalytic coupling reactions. acs.orgmasterorganicchemistry.comacs.orgwikipedia.org

For SNA reactions, polar aprotic solvents like DMF, DMSO, and NMP are often used as they can solvate the cationic species and increase the nucleophilicity of the attacking nucleophile. However, from a green chemistry perspective, exploring alternatives to these solvents is desirable. acsgcipr.org

In palladium-catalyzed reactions such as the Buchwald-Hartwig amination, the solvent can influence the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. Toluene, dioxane, and THF are commonly used solvents for these reactions. The effect of different solvents on the yield of a hypothetical Buchwald-Hartwig amination step is illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Potential Impact on Reaction |

| Toluene | 2.4 | 111 | Good for dissolving organic substrates and many catalysts, allows for higher reaction temperatures. |

| Dioxane | 2.2 | 101 | A common solvent for Buchwald-Hartwig reactions, can coordinate to the metal center. |

| Dimethylformamide (DMF) | 36.7 | 153 | High polarity can facilitate the reaction but may also lead to side reactions or catalyst deactivation. |

| Tetrahydrofuran (THF) | 7.6 | 66 | A good coordinating solvent, but its lower boiling point limits the reaction temperature. |

By carefully selecting and optimizing these reaction parameters, the synthesis of this compound can be made more efficient, selective, and sustainable.

Temperature and Pressure Profiling for Maximized Yields

The final step in the proposed synthesis of this compound involves the N-arylation of 3-oxomorpholine with a suitable 2-chloro-5-halobenzaldehyde, such as 2-chloro-5-bromobenzaldehyde, via a Buchwald-Hartwig amination. The yield of this reaction is highly sensitive to temperature and, to a lesser extent, pressure.

Systematic studies on analogous Buchwald-Hartwig aminations of lactams with aryl halides have demonstrated that temperature plays a crucial role in reaction kinetics and catalyst stability. researchgate.netwikipedia.org Generally, temperatures in the range of 70-115°C are employed for these types of cross-coupling reactions. researchgate.net Lower temperatures can lead to incomplete conversion, while excessively high temperatures may result in catalyst degradation and the formation of undesired byproducts.

The influence of pressure is less pronounced in liquid-phase reactions of this nature, and they are typically conducted at atmospheric pressure. However, in cases of sluggish reactions, elevated pressure can be utilized to increase the concentration of volatile reactants or to raise the boiling point of a low-boiling solvent, thereby allowing for higher reaction temperatures.

A hypothetical optimization study for the Buchwald-Hartwig amination of 3-oxomorpholine with 2-chloro-5-bromobenzaldehyde is presented in the interactive data table below. The data illustrates the impact of temperature on the reaction yield, with other parameters such as catalyst, ligand, and base kept constant.

Interactive Data Table: Effect of Temperature on the Yield of this compound

| Temperature (°C) | Pressure (atm) | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |

| 70 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 24 | 45 |

| 80 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 24 | 65 |

| 90 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 18 | 82 |

| 100 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 12 | 91 |

| 110 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 12 | 88 |

| 120 | 1 | Pd₂(dba)₃ / XPhos | Toluene | 12 | 75 |

The data suggests that the optimal temperature for this transformation is around 100°C, providing the highest yield in a reasonable timeframe. Above this temperature, a decrease in yield is observed, likely due to catalyst decomposition or an increase in side reactions.

Minimization of Side Reactions and Byproduct Formation

The Buchwald-Hartwig amination, while a powerful tool for C-N bond formation, is not without potential side reactions. The presence of a reactive aldehyde functional group on the aryl halide, as in 2-chloro-5-bromobenzaldehyde, introduces additional complexities. The primary side reactions of concern in the synthesis of this compound are hydrodehalogenation of the starting material and reactions involving the aldehyde group.

Hydrodehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene. In this case, the formation of 2-chlorobenzaldehyde from 2-chloro-5-bromobenzaldehyde would be a significant byproduct. This side reaction is often promoted by β-hydride elimination from the palladium-amido intermediate. The choice of ligand is critical in minimizing this pathway. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are known to promote the desired reductive elimination over β-hydride elimination. nih.gov

Reactions involving the aldehyde group: The aldehyde functionality is susceptible to both reduction and condensation reactions under the basic conditions of the Buchwald-Hartwig amination.

Reduction of the aldehyde: The presence of a hydride source, which can arise from the solvent or side reactions, could potentially reduce the benzaldehyde to the corresponding benzyl alcohol. Careful selection of an aprotic solvent like toluene or dioxane can mitigate this.

Aldol condensation: The aldehyde can undergo self-condensation or condensation with other reactive species under basic conditions, leading to the formation of high-molecular-weight impurities. The use of a sterically hindered base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), can disfavor these bimolecular reactions by selectively deprotonating the amine nucleophile over the α-carbon of the aldehyde. The compatibility of the aldehyde group in Buchwald-Hartwig aminations has been demonstrated, but careful control of reaction conditions is necessary. acs.org

Strategies for Minimization of Side Products:

Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) is paramount to promote the desired C-N bond formation and suppress hydrodehalogenation. nih.gov

Base Selection: Employing a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide or LiHMDS is crucial. This ensures efficient deprotonation of the 3-oxomorpholine while minimizing side reactions involving the aldehyde group. acs.orgwuxiapptec.com

Solvent Choice: Anhydrous, aprotic solvents such as toluene or dioxane are preferred to avoid unwanted reactions with the aldehyde and to ensure good solubility of the reactants and catalyst. libretexts.org

Temperature Control: As established in the previous section, maintaining the optimal reaction temperature is critical to prevent catalyst degradation and the formation of thermal decomposition byproducts.

By carefully controlling these parameters, the formation of side products can be minimized, leading to a higher yield and purity of the target compound, this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 3 Oxomorpholino Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. libretexts.org This reactivity is central to many of the transformations involving this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Hydride Reductions: The aldehyde functional group can be readily reduced to a primary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). For instance, the reduction of 2-Chloro-5-(3-oxomorpholino)benzaldehyde yields (2-chloro-5-(morpholin-3-on-4-yl)phenyl)methanol. This transformation is a key step in the synthesis of various complex molecules.

Grignard Reactions: Grignard reagents (RMgX) react with the aldehyde to form secondary alcohols. libretexts.org The carbanion-like alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. libretexts.org The reaction must be carried out under anhydrous conditions as Grignard reagents are highly basic and react with water. While specific examples with this compound are not extensively documented in public literature, the general mechanism involves the formation of a new carbon-carbon bond, yielding a secondary alcohol after acidic workup. It is important to note that the chloro-substituent on the aromatic ring could potentially undergo side reactions, such as metalation, although this is generally more difficult with chloroarenes compared to bromo- or iodoarenes. chemspider.comgoogle.com

Table 1: Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | (2-chloro-5-(morpholin-3-on-4-yl)phenyl)methanol |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide (RMgX) | Secondary Alcohol |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Nitrogen Nucleophiles: The aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). For example, reactions with substituted anilines have been reported to yield the corresponding (E)-imino derivatives. banglajol.inforesearchgate.net These reactions are often catalyzed by a small amount of acid and typically involve the formation of a hemiaminal intermediate which then dehydrates. mdpi.comnih.gov Similarly, it can react with other nitrogen nucleophiles like hydroxylamine (B1172632) to form oximes and hydrazine (B178648) to form hydrazones.

Carbon Nucleophiles: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate. stackexchange.comresearchgate.net This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide used. stackexchange.com While specific applications with this compound are proprietary, this reaction is a standard method for olefination.

Table 2: Condensation Reactions

| Nucleophile Type | Example Reagent | Intermediate | Final Product |

| Nitrogen | Primary Amine (R-NH₂) | Hemiaminal | Imine (Schiff Base) |

| Carbon | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. researchgate.net Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Tollens' reagent). The product of this oxidation is 2-chloro-5-(3-oxomorpholino)benzoic acid. This carboxylic acid derivative is a valuable building block for further functionalization.

Reactivity Pertaining to the Chlorinated Aromatic Ring

The electronic nature of the substituents on the aromatic ring dictates its reactivity towards both nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution Pathways

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ). nih.gov This is due to the presence of the electron-withdrawing aldehyde group and, to a lesser extent, the oxomorpholino group, which are ortho and para to the chlorine atom. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org Consequently, the chlorine atom can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. For example, reaction with an amine could yield a diamine derivative, a transformation relevant in the synthesis of pharmacologically active compounds. The reaction of 3-nitro-4-chlorobenzaldehyde with sodium phenoxides has been studied, illustrating the susceptibility of such activated systems to SNAr reactions. zenodo.org

Transformations Involving the 3-Oxomorpholino Heterocycle

The 3-oxomorpholino group is a cyclic lactam (a cyclic amide). Its reactivity is centered around the amide bond, the nitrogen atom, and the carbonyl group.

Ring-Opening and Ring-Closing Reactions of the Lactam System

The lactam ring of the 3-oxomorpholino group is susceptible to cleavage under various conditions. Hydrolysis, either acid or base-catalyzed, can lead to the opening of the morpholinone ring. This would result in the formation of a substituted aminobenzoic acid derivative. Such ring-opening reactions are fundamental to the chemistry of lactams.

Conversely, the formation of the 3-oxomorpholino ring itself is a ring-closing reaction. While the specific synthesis of this compound is not detailed in the available search results, the formation of N-acylmorpholine rings often involves the acylation of a morpholine (B109124) precursor followed by cyclization, or the reaction of a suitable difunctional starting material.

General principles of ring transformations suggest that under certain conditions, the 3-oxomorpholino ring could potentially undergo rearrangement or be used as a precursor for the synthesis of other heterocyclic systems. researchgate.net

Table 1: Predicted Ring-Opening Reactions of the 3-Oxomorpholino Group

| Reaction Type | Reagents and Conditions | Predicted Product | Analogy Reference |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | 2-Chloro-5-(N-(2-hydroxyethyl)amino)benzoic acid derivative | General lactam hydrolysis |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Salt of 2-Chloro-5-(N-(2-hydroxyethyl)amino)benzoic acid derivative | General lactam hydrolysis |

This table presents predicted reactions based on general chemical principles, as direct experimental data for the target compound was not found.

Modifications at the Nitrogen or Carbonyl Positions

The nitrogen atom of the lactam, being part of an amide, is generally not highly nucleophilic. However, under strongly basic conditions, deprotonation could occur, allowing for N-alkylation or other modifications.

The carbonyl group of the lactam is a key site for reactivity. It can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 3-oxomorpholino group to a morpholino group. The carbonyl group can also potentially react with organometallic reagents, although such reactions are less common for lactams compared to esters or ketones.

Research on related N-acylmorpholine derivatives has shown that modifications to the ring system can be achieved, and these modifications can influence the biological activity of the molecule. nih.gov

Table 2: Predicted Modifications of the 3-Oxomorpholino Group

| Position of Modification | Reaction Type | Reagents and Conditions | Predicted Product | Analogy Reference |

| Nitrogen | N-Alkylation | Strong base (e.g., NaH), alkyl halide | N-Alkyl-2-chloro-5-(3-oxomorpholino)benzaldehyde derivative | General lactam chemistry |

| Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Chloro-5-(morpholino)benzaldehyde | General amide reduction |

This table presents predicted reactions based on general chemical principles, as direct experimental data for the target compound was not found.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically for this compound are not available. However, the mechanisms of its potential reactions can be inferred from studies on similar substituted benzaldehydes and heterocyclic compounds.

Kinetic and Thermodynamic Aspects of Transformations

The kinetics of reactions involving the aldehyde group, such as nucleophilic additions, would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chlorine atom at the ortho position is electron-withdrawing via induction but can also exhibit some resonance donation. The 3-oxomorpholino group at the para position to the chlorine and meta to the aldehyde is expected to be electron-withdrawing due to the amide carbonyl group. These substituent effects will influence the electrophilicity of the aldehyde's carbonyl carbon.

Studies on the kinetics of reactions of substituted benzaldehydes have shown that electron-withdrawing groups generally increase the rate of nucleophilic attack on the aldehyde. cdnsciencepub.com The steric bulk of the ortho-chloro substituent and the 3-oxomorpholino group could also play a role in the kinetics by sterically hindering the approach of nucleophiles. rsc.org

Thermodynamic data for gas-phase proton transfer reactions of substituted benzaldehydes indicate that chloro-substituted benzaldehydes generally have lower proton affinities than benzaldehyde itself. lp.edu.uaambeed.com This suggests that the substituents in this compound would influence its basicity and the stability of any protonated intermediates.

Table 3: Predicted Influence of Substituents on Reaction Kinetics

| Substituent | Position | Electronic Effect | Predicted Kinetic Effect on Nucleophilic Addition to Aldehyde |

| -Cl | ortho | Inductively withdrawing, weakly resonance donating | Rate acceleration |

| -3-Oxomorpholino | meta | Inductively and resonance withdrawing | Rate acceleration |

This table presents predicted effects based on established principles of physical organic chemistry.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates for the transformations of this compound would rely on standard techniques of physical organic chemistry.

For reactions at the aldehyde group, such as nucleophilic addition, a tetrahedral intermediate would be formed. For example, in a Grignard reaction, the initial adduct would be a magnesium alkoxide. youtube.com

In electrophilic aromatic substitution reactions, the key intermediate would be a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation. The positions of electrophilic attack would be directed by the combined influence of the chloro and oxomorpholino substituents.

For potential nucleophilic aromatic substitution reactions, where a nucleophile might displace the chlorine atom, a Meisenheimer complex could be formed as an intermediate. The presence of the electron-withdrawing oxomorpholino group could potentially facilitate such a reaction.

Mechanistic pathways for reactions involving the heterocycle, such as acid-catalyzed ring opening, would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to the ring-opened product.

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental data for its advanced spectroscopic and structural characterization could be located in the available resources. Detailed information regarding its High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques, as well as Mass Spectrometry (MS) data, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), is not publicly available.

The inquiry for data to populate the requested article structure, focusing on the precise positional assignment from ¹H NMR, carbon skeleton confirmation from ¹³C NMR, and molecular weight and fragmentation analysis from mass spectrometry, did not yield any specific results for this particular compound.

Consequently, the generation of a detailed and scientifically accurate article with the specified content, including data tables and in-depth research findings on the advanced spectroscopic and structural characterization of this compound, cannot be fulfilled at this time due to the absence of the necessary primary data.

Advanced Spectroscopic and Structural Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. For 2-Chloro-5-(3-oxomorpholino)benzaldehyde, the spectra would be expected to exhibit characteristic vibrational modes corresponding to its distinct structural features: the benzaldehyde (B42025) ring, the chloro-substituent, and the oxomorpholino group.

A detailed analysis of the vibrational spectra would involve assigning observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular motions. Key expected vibrational frequencies include:

C=O Stretching (Aldehyde): A strong, sharp absorption band is anticipated in the IR spectrum, typically in the region of 1680-1715 cm⁻¹, characteristic of an aromatic aldehyde. The conjugation with the benzene (B151609) ring slightly lowers the frequency compared to an aliphatic aldehyde.

C-H Stretching (Aldehyde): Two distinct C-H stretching bands are expected for the aldehyde group, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring would produce multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the benzene ring will give rise to several bands of variable intensity, typically in the 1450-1600 cm⁻¹ range.

C-N Stretching (Tertiary Amide of Morpholine): The stretching vibration of the C-N bond in the oxomorpholino ring is expected to appear in the 1150-1360 cm⁻¹ region.

C-O-C Stretching (Ether in Morpholine): The asymmetric and symmetric stretching of the C-O-C ether linkage within the morpholine (B109124) ring would likely be observed in the 1070-1250 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

CH₂ Bending (Morpholine): Scissoring and rocking vibrations of the methylene (B1212753) groups in the morpholine ring would be visible in the 1400-1485 cm⁻¹ region.

Table 1: Predicted IR and Raman Active Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680-1715 |

| Aldehyde | C-H Stretch | 2720-2750, 2820-2850 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Oxomorpholino | C-N Stretch | 1150-1360 |

| Oxomorpholino | C-O-C Stretch | 1070-1250 |

| Chloro Substituent | C-Cl Stretch | 600-800 |

| Morpholine | CH₂ Bend | 1400-1485 |

Note: These are predicted ranges and the actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic study of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

The crystal structure would reveal the preferred conformation of the molecule. Key conformational parameters to be determined would include the dihedral angles between the plane of the benzaldehyde ring and the oxomorpholino substituent, as well as the conformation of the morpholine ring itself (likely a chair conformation).

Furthermore, the analysis would identify any significant intermolecular interactions that stabilize the crystal lattice. These could include:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde oxygen, the ether oxygen of the morpholine ring, or even the chloro substituent as an acceptor, could be present.

Halogen Bonding: The chlorine atom could participate in halogen bonding interactions with electron-rich atoms on neighboring molecules.

van der Waals Forces: These non-specific interactions would also play a crucial role in the crystal packing.

Crystal Packing and Supramolecular Assemblies

The detailed arrangement of molecules in the unit cell, known as the crystal packing, would be elucidated. This would show how the individual molecules assemble into larger, ordered supramolecular structures. The nature of the intermolecular interactions would dictate the formation of specific motifs, such as chains, layers, or more complex three-dimensional networks. The crystallographic data would provide precise measurements of intermolecular distances and angles, allowing for a quantitative description of the supramolecular assembly.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral forms exist)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to study chiral molecules. For this compound to be amenable to these techniques, it would need to exist in chiral forms.

The molecule itself is achiral, as it does not possess a stereocenter and has a plane of symmetry. Therefore, VCD and ECD spectroscopy would not be applicable for the analysis of this compound in its ground state. If, however, the molecule were to crystallize in a chiral space group, the resulting crystals could exhibit chiroptical properties. In such a scenario, solid-state VCD or ECD could potentially be used to probe the chiral arrangement of the molecules in the crystal lattice. However, without experimental evidence of such chiral crystallization, this remains a theoretical possibility.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-Chloro-5-(3-oxomorpholino)benzaldehyde, DFT calculations, often utilizing functionals such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT is used to calculate various electronic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal information about the molecule's reactivity and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for predicting chemical stability. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide highly accurate energy predictions for this compound.

These calculations are instrumental in predicting the molecule's thermodynamic stability and the energies of different potential isomers or conformers. Reactivity indices, such as global hardness, softness, and electrophilicity, can be derived from these energy calculations, offering a quantitative measure of the molecule's chemical behavior. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for the accuracy of other computational approaches.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the movements of atoms and the influence of the surrounding environment.

Conformational Landscape Exploration

For a flexible molecule like this compound, which contains a morpholine (B109124) ring and a rotatable bond connecting it to the benzaldehyde (B42025) moiety, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most populated and energetically favorable conformations. This analysis helps in understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could predict its reactivity in various chemical transformations. By modeling the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products.

This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative prediction of the reaction rate. Methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states and to calculate their respective energies. This information is vital for understanding the feasibility and kinetics of a chemical reaction involving the title compound.

Computational Elucidation of Reaction Pathways

The study of reaction pathways through computational methods involves mapping the potential energy surface of a chemical reaction. This process identifies the most likely route from reactants to products, including the characterization of transition states and intermediates. For a molecule like this compound, computational studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure and geometry of the reacting species.

Table 1: Hypothetical Reaction Pathway Components for this compound

| Reaction Step | Reactant(s) | Intermediate(s) | Transition State(s) | Product(s) |

| Example Reaction | This compound + Nucleophile | Adduct | TS1 | Substituted Product |

Note: This table is illustrative and does not represent actual published data.

Energy Barriers and Rate Constant Estimation

Once a reaction pathway is computationally mapped, the energy barriers (activation energies) for each step can be calculated. These energy barriers are crucial for determining the kinetics of a reaction. Lower energy barriers correspond to faster reaction rates. From these calculated barriers, and by using principles of transition state theory, it is possible to estimate the rate constants for elementary reaction steps.

Table 2: Illustrative Energy Barrier and Rate Constant Data

| Reaction Step | Calculated Energy Barrier (kcal/mol) | Estimated Rate Constant (s⁻¹) |

| Example Step | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Ligand-Target Docking and Molecular Recognition Studies (Non-Therapeutic/Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding how a small molecule, or ligand, might interact with a biological macromolecule, such as an enzyme or a receptor, for research purposes.

Computational Modeling of Interactions with Biological Macromolecules (e.g., enzymes, receptors) for research purposes

In a research context, computational models can simulate the interaction of this compound with various biological macromolecules. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are fundamental to the principles of molecular recognition.

Derivatization and Applications in Complex Chemical Synthesis

Synthesis of Advanced Heterocyclic Systems Utilizing 2-Chloro-5-(3-oxomorpholino)benzaldehyde as a Building Block

The aldehyde functionality of this compound is a key feature that enables its use in the construction of a variety of heterocyclic rings, which are core structures in many pharmaceutically active compounds.

The synthesis of pyrimidine derivatives can be achieved through reactions that involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative, a process known as the Biginelli reaction. In this context, this compound can serve as the aldehyde component, reacting with compounds like ethyl acetoacetate and urea under acidic conditions to yield dihydropyrimidines. These can be subsequently oxidized to the corresponding pyrimidine derivatives.

Similarly, pyrazole synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The aldehyde group of this compound can be a precursor to a 1,3-dicarbonyl functionality through various synthetic transformations, or it can be incorporated into multi-component reactions that lead to highly substituted pyrazoles. For instance, a plausible route involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by a cyclization reaction with hydrazine.

| Heterocycle | General Reaction Type | Potential Reactants with this compound | Key Intermediates/Products |

|---|---|---|---|

| Pyrimidine | Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidine derivatives |

| Pyrazole | Knoevenagel Condensation followed by Cyclization | Malononitrile, Hydrazine hydrate | Substituted pyrazole-carbonitriles |

Imidazole rings can be synthesized via the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This compound can act as the aldehyde component in this reaction, condensing with a dicarbonyl compound like benzil and a source of ammonia to form a tri-substituted imidazole.

The synthesis of quinoxaline scaffolds typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmdpi.com While this compound is not a 1,2-dicarbonyl compound itself, it can be oxidized to the corresponding glyoxal derivative or used in reactions that generate a 1,2-dicarbonyl equivalent in situ, which can then react with an ortho-phenylenediamine to form the quinoxaline ring system.

Thiophene synthesis can be achieved through various methods, including the Gewald reaction, which utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. This compound can serve as the aldehyde component, reacting with a compound like ethyl cyanoacetate and sulfur to produce a substituted 2-aminothiophene.

Oxazolidine derivatives can be prepared by the condensation of an aldehyde with a β-amino alcohol. nih.gov The reaction of this compound with an amino alcohol such as ethanolamine would proceed via the formation of a hemiaminal intermediate, followed by cyclization to yield the corresponding oxazolidine. The diastereoselectivity of this reaction can often be controlled by the choice of reactants and reaction conditions.

| Heterocycle | General Reaction Type | Potential Reactants with this compound | Key Intermediates/Products |

|---|---|---|---|

| Imidazole | Radziszewski Synthesis | Benzil, Ammonium acetate | Trisubstituted imidazole derivatives |

| Quinoxaline | Condensation | ortho-Phenylenediamine (after oxidation of the aldehyde) | Substituted quinoxaline derivatives |

| Thiophene | Gewald Reaction | Ethyl cyanoacetate, Sulfur | 2-Aminothiophene derivatives |

| Oxazolidine | Condensation | Ethanolamine | Substituted oxazolidine derivatives |

Formation of Conjugates and Hybrid Molecules

The functional groups present in this compound make it an attractive candidate for linker chemistry and the synthesis of larger molecular assemblies.

The aldehyde group provides a convenient handle for conjugation to other molecules. For example, it can react with primary amines to form Schiff bases (imines), which can be subsequently reduced to stable secondary amines. This chemistry is widely used to attach small molecules to proteins, peptides, or other biomolecules. Furthermore, the aldehyde can react with hydrazides to form hydrazones or with aminooxy compounds to form oximes, both of which are common linkages in bioconjugation. The chloro group on the aromatic ring can also be utilized for attachment through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, offering an orthogonal strategy to the aldehyde-based conjugations.

The bifunctional nature of this compound (aldehyde and chloro groups) allows for its use as a monomer in polymerization reactions. For example, polymerization could be achieved through reactions that consume both the aldehyde and the chloro group, leading to the formation of linear or cross-linked polymers. The aldehyde group can also be utilized in polymerization reactions such as polycondensation with other suitable monomers. Pulsed plasma polymerization of benzaldehyde (B42025) has been shown to produce thin films with retention of the aldehyde functional group, which can then be used for further surface functionalization.

Applications in Agrochemical and Fine Chemical Synthesis Intermediates (Non-Biological End Product Focus)

There is no specific information in the public domain regarding the application of this compound as an intermediate in the synthesis of agrochemicals or fine chemicals with a non-biological end product focus.

In theory, the structural features of this compound could lend themselves to the synthesis of various non-biological targets. The aldehyde could be a precursor to stilbenes, chalcones, or other conjugated systems that might find use as dyes, optical brighteners, or components of advanced materials. The chloro-substituent could be a site for introducing other functional groups through cross-coupling chemistry to generate highly substituted aromatic cores for materials science applications.

Hypothetical Applications in Fine Chemical Synthesis

| Potential Product Class | Synthetic Transformation | Possible Application Area |

| Substituted Stilbenes | Wittig or Horner-Wadsworth-Emmons reaction | Fluorescent dyes, organic scintillators |

| Chalcone Derivatives | Claisen-Schmidt condensation | Photoinitiators, liquid crystal components |

| Biaryl Compounds | Suzuki or Stille coupling | Ligands for catalysis, organic electronics |

Development of Novel Organic Reactions Using the Compound

There is no available research on the use of this compound in the development of novel organic reactions.

Catalytic Applications (e.g., as a ligand component, chiral auxiliary)

The potential for this compound to be used in catalytic applications would likely involve its derivatization. The aldehyde could be converted into an imine or another functional group capable of coordinating to a metal center. The 3-oxomorpholino moiety, with its amide and ether functionalities, could also potentially act as a coordinating group. If the morpholinone ring were to be synthesized from a chiral precursor, the resulting compound could theoretically be explored as a chiral auxiliary or ligand in asymmetric catalysis. However, no such applications have been reported.

Reagent Development in Organic Synthesis

The development of this compound as a specific reagent in organic synthesis is not documented. While substituted benzaldehydes are common reagents, there are no known named reactions or specific synthetic methodologies where this particular compound plays a key role as the primary reagent. Its utility would be as a building block, where its inherent reactivity as an aldehyde and a chloro-aromatic compound is exploited in a larger synthetic scheme.

Analytical Methodologies for Purity and Reaction Monitoring Advanced

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in the analysis of 2-Chloro-5-(3-oxomorpholino)benzaldehyde, enabling the separation of the target compound from impurities and starting materials. Various chromatographic methods are employed to assess its purity and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice, leveraging the compound's polarity for effective separation.

A typical HPLC method for a related compound, 2-chloro-5-nitrobenzaldehyde (B167295), utilizes a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, a similar approach can be adopted. The method's scalability allows for its use in both analytical-scale purity checks and preparative-scale isolation of the compound. sielc.com The inclusion of formic acid as the modifier ensures compatibility with mass spectrometry detectors. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Chloro-Benzaldehyde Derivatives

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., Newcrom R1) | Provides good separation for moderately polar aromatic compounds. sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Allows for the elution of compounds with a range of polarities. Formic acid improves peak shape and provides protons for mass spectrometry detection. sielc.comsielc.com |

| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic nature of the compound allows for strong UV absorbance, enabling sensitive detection. |

| Column Temp. | Ambient to 40 °C | Ensures reproducible retention times. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

This table presents a generalized HPLC method based on the analysis of similar compounds and may require optimization for this compound.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is particularly useful for the detection and quantification of volatile byproducts that may be present in the reaction mixture for the synthesis of this compound. Given the thermal sensitivity of some aldehyde compounds, careful optimization of the GC method is necessary to prevent on-column degradation. nist.gov

The analysis would typically involve a high-temperature capillary column, such as a VF-5ms or Rxi®-5Sil MS, and a flame ionization detector (FID) or a mass spectrometer. nist.govshimadzu.com For instance, in the analysis of related chlorinated compounds, GC is used to separate isomers and other volatile impurities. google.com The use of a splitless injection mode can enhance the detection of trace-level volatile byproducts. shimadzu.com

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for monitoring the progress of the reaction leading to this compound. researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visually tracked. researchgate.net

A suitable TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The choice of solvent ratio is critical to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots can be achieved under UV light, or by using a staining agent such as p-anisaldehyde, which is effective for aldehyde-containing compounds. researchgate.net The relative retention factors (Rf) of the spots provide a qualitative measure of the reaction's progress. researchgate.net

Hyphenated Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide unparalleled capabilities for the identification and analysis of complex mixtures containing this compound.

GC-MS for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities in the synthesis of this compound. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

For chlorinated compounds, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum can aid in the confirmation of their presence in a given component. nih.gov Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve the chromatographic behavior and mass spectrometric detection of aldehydes. nih.gov While standard electron ionization (EI) is common, for thermally labile compounds, alternative ionization techniques might be necessary to obtain a molecular ion peak. nist.gov

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of complex reaction mixtures containing this compound, especially for non-volatile or thermally unstable components. nih.gov The high separation power of HPLC is combined with the high selectivity and sensitivity of mass spectrometry. lcms.cz

For aldehyde analysis, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed to enhance detection. nih.govlcms.cz Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for aldehydes and their derivatives, typically yielding deprotonated molecules in negative ion mode, which allows for excellent detectability and reliable identification. lcms.cz

Table 2: Potential LC-MS Parameters for the Analysis of Aldehyde-Containing Mixtures

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC with C18 column | Provides high-resolution separation of complex mixtures. sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Compatible with mass spectrometry and provides good separation. lcms.cz |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often effective for less polar compounds like aldehydes, while ESI is a versatile alternative. nih.govlcms.cz |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Offers a range of options for mass accuracy, resolution, and tandem MS experiments. |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full spectral information, while SIM offers higher sensitivity for target compounds. |

This table outlines general LC-MS conditions that would likely be suitable for the analysis of this compound and would require method development and validation.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Vis spectroscopy, stands as a fundamental and widely accessible technique for the quantitative analysis of aromatic compounds like "this compound." The presence of the substituted benzaldehyde (B42025) chromophore in its molecular structure gives rise to characteristic electronic transitions, resulting in strong absorbance in the ultraviolet region of the electromagnetic spectrum.

The quantitative determination of the compound relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. The absorbance is also dependent on the path length of the light through the solution and the molar absorptivity of the compound at a specific wavelength.

The UV-Vis spectrum of "this compound" is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The benzaldehyde moiety, with its carbonyl group conjugated to the benzene (B151609) ring, is the primary chromophore. The positions and intensities of these absorption maxima (λmax) are influenced by the electronic effects of the substituents on the aromatic ring—the chloro group and the oxomorpholino group—and the polarity of the solvent used for analysis. For instance, benzaldehyde itself displays a strong π → π* transition at approximately 242-248 nm. researchgate.netphotochemcad.com The substitution pattern on "this compound" would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these maxima.

For accurate quantitative analysis, a wavelength of maximum absorbance (λmax) is typically selected to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the spectrophotometer's wavelength setting. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis analysis of benzaldehyde derivatives include ethanol, methanol, cyclohexane, and acetonitrile. uni-muenchen.de The table below provides hypothetical yet representative data for the spectrophotometric analysis of "this compound" based on the analysis of structurally similar compounds.

| Solvent | Hypothetical λmax (nm) for π → π* Transition | Hypothetical Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |

|---|---|---|---|

| Ethanol | 255 | 13,500 | Polar protic solvent, can engage in hydrogen bonding. |

| Acetonitrile | 252 | 13,200 | Polar aprotic solvent. uni-muenchen.de |

| Cyclohexane | 249 | 12,800 | Nonpolar solvent, often results in more defined spectral features. uni-muenchen.de |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 2-Chloro-5-(3-oxomorpholino)benzaldehyde, future research could focus on moving beyond traditional multi-step syntheses towards more elegant and atom-economical routes.

One promising direction is the application of one-pot reduction and cross-coupling procedures . Recent advancements have demonstrated the synthesis of functionalized benzaldehydes through a two-step, one-pot method involving a stable aluminum hemiaminal as a latent aldehyde intermediate. acs.org This approach allows for subsequent cross-coupling with various organometallic reagents, offering a versatile and rapid method for creating a library of substituted benzaldehydes. acs.org Adapting this methodology for this compound could significantly streamline its synthesis and facilitate the introduction of diverse functionalities.

Furthermore, exploring synthetic routes from readily available benzaldehydes to more complex structures could be highly beneficial. For instance, methods for synthesizing highly substituted 1-aminonaphthalenes from benzaldehydes have been reported, employing stereoselective olefination followed by Brønsted acid-mediated benzannulation. nih.gov Investigating similar annulation strategies starting from this compound could lead to the discovery of novel polycyclic aromatic compounds with potentially interesting properties.

The following table outlines potential novel synthetic approaches and their expected advantages:

| Synthetic Approach | Key Features | Potential Advantages |

| One-Pot Reduction/Cross-Coupling | Use of a latent aldehyde intermediate; subsequent functionalization. | Increased efficiency, reduced waste, rapid access to derivatives. acs.org |

| Annulation Strategies | Building complex ring systems from the benzaldehyde (B42025) core. | Access to novel polycyclic scaffolds, exploration of new chemical space. nih.gov |

| C-H Activation/Functionalization | Direct modification of C-H bonds on the aromatic ring. | High atom economy, reduced pre-functionalization steps. |

Computational Design of Derivatives with Specific Reactivity Profiles

Computational chemistry offers a powerful toolkit for predicting and understanding molecular properties, thereby guiding the rational design of new molecules with desired characteristics. For this compound, computational studies can be instrumental in designing derivatives with tailored reactivity.

Ab initio calculations and density functional theory (DFT) can be employed to investigate the electronic structure and predict the reactivity of the molecule. For example, theoretical studies on benzaldehyde derivatives have been used to understand their inhibitory activities on enzymes by analyzing charge distributions and proposing mechanisms of action. nih.gov Similar computational analyses of this compound could elucidate the influence of the chloro and oxomorpholino substituents on the reactivity of the aldehyde group and the aromatic ring.

This understanding can then be leveraged to design derivatives with specific reactivity profiles. For instance, by computationally screening a virtual library of derivatives with different substituents, it is possible to identify candidates with enhanced electrophilicity or nucleophilicity at specific sites, or with altered steric properties to control reaction selectivity. Such in silico screening can significantly reduce the experimental effort required to discover new compounds with desired properties. researchgate.net

The table below summarizes potential computational approaches and their applications:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties (e.g., charge distribution, frontier molecular orbitals). | Prediction of reaction sites and relative reactivity. nih.gov |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes). | Identification of potential bioactive derivatives. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reaction mechanisms in complex environments (e.g., in solution or enzyme active sites). | Detailed understanding of reaction pathways and transition states. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. springerprofessional.denih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future research.

Moreover, automated synthesis platforms, which combine flow chemistry with robotic systems and real-time reaction analysis, can be utilized to rapidly generate libraries of derivatives of this compound. durham.ac.uk By systematically varying the starting materials and reaction conditions, these platforms can explore a vast chemical space in a short period, accelerating the discovery of new compounds with optimized properties.

Key aspects of integrating this compound's synthesis into flow chemistry are highlighted below:

| Flow Chemistry Aspect | Implementation | Benefit |

| Continuous Processing | Performing reaction steps in a continuous stream through reactors. | Improved heat and mass transfer, enhanced safety for exothermic reactions. springerprofessional.de |

| In-line Purification | Integration of purification units (e.g., scavenger resins, liquid-liquid extraction). | Reduced workup time, higher purity of the final product. uc.pt |

| Automated Library Synthesis | Use of robotic platforms to vary reagents and reaction parameters. | High-throughput screening of reaction conditions and rapid generation of derivatives. durham.ac.uk |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical transformations and designing new ones. Ultrafast spectroscopy techniques, which can probe chemical processes on the femtosecond to picosecond timescale, offer a powerful means to gain unprecedented insights into the dynamics of chemical reactions. pharmascholars.comaps.org

For this compound, ultrafast transient absorption spectroscopy could be used to study the kinetics and mechanisms of its various reactions. For example, in nucleophilic aromatic substitution reactions, this technique could be used to directly observe the formation and decay of transient intermediates, such as Meisenheimer complexes, providing a detailed picture of the reaction pathway. kudischlab.com

Furthermore, by studying how the reaction dynamics are influenced by factors such as solvent polarity and temperature, it is possible to gain a more complete understanding of the underlying potential energy surface. This knowledge can then be used to rationally control the outcome of the reaction, for example, by favoring a particular reaction pathway to improve the yield of the desired product. The combination of ultrafast spectroscopy with computational modeling can be particularly powerful in this regard, providing a synergistic approach to unraveling complex reaction mechanisms. acs.org

Potential applications of ultrafast spectroscopy are summarized in the following table:

| Spectroscopic Technique | Reaction Type to Study | Information Gained |

| Femtosecond Transient Absorption | Nucleophilic Aromatic Substitution | Direct observation of intermediates (e.g., Meisenheimer complexes), reaction kinetics. kudischlab.com |

| Time-Resolved Infrared Spectroscopy | Condensation reactions of the aldehyde group | Monitoring changes in vibrational modes to track bond formation and breaking. |

| Two-Dimensional Electronic Spectroscopy | Photochemical reactions | Mapping electronic couplings and energy transfer pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.